molecular formula C11H12FNO4 B152179 (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid CAS No. 36369-34-3

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid

Cat. No.: B152179
CAS No.: 36369-34-3
M. Wt: 241.22 g/mol
InChI Key: FXFJJOJQOPXMPP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include a benzyloxycarbonyl-protected amino group and a fluorine atom on the propanoic acid backbone. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Fluorination: The fluorine atom is introduced via nucleophilic substitution. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.

    Hydrolysis: The final step involves hydrolyzing the ester to obtain the free carboxylic acid.

Industrial Production Methods

Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to the removal of the protecting group and yielding the free amino acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amino acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving fluorinated substrates.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-fluoropropanoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive but less stable.

    ®-2-(((Methoxy)carbonyl)amino)-3-fluoropropanoic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group, leading to different reactivity and stability profiles.

Uniqueness

®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid is unique due to the combination of the benzyloxycarbonyl protection and the fluorine atom. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

(2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJJOJQOPXMPP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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